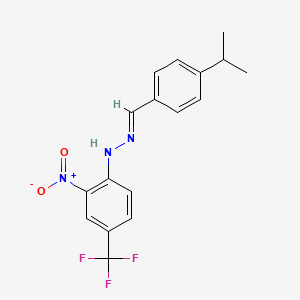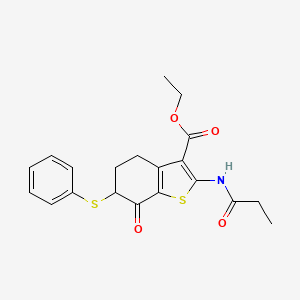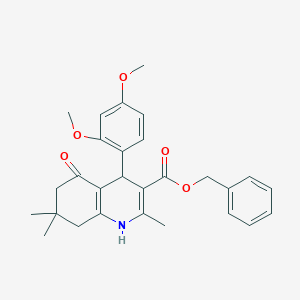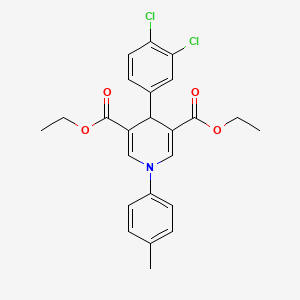
4-Isopropylbenzaldehyde (2-nitro-4-(trifluoromethyl)phenyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropylbenzaldehyde (2-nitro-4-(trifluoromethyl)phenyl)hydrazone typically involves the reaction of 4-Isopropylbenzaldehyde with 2-nitro-4-(trifluoromethyl)phenylhydrazine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Isopropylbenzaldehyde (2-nitro-4-(trifluoromethyl)phenyl)hydrazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: The major products are oxides of the original compound.
Reduction: The major products are amines.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
4-Isopropylbenzaldehyde (2-nitro-4-(trifluoromethyl)phenyl)hydrazone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Isopropylbenzaldehyde (2-nitro-4-(trifluoromethyl)phenyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro and trifluoromethyl groups play a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-Isopropylbenzaldehyde phenylhydrazone: Similar structure but lacks the nitro and trifluoromethyl groups.
4-Isopropylbenzaldehyde acetylhydrazone: Contains an acetyl group instead of the nitro and trifluoromethyl groups.
4-Isopropylbenzaldehyde thiosemicarbazone: Contains a thiosemicarbazone group instead of the nitro and trifluoromethyl groups.
Uniqueness
4-Isopropylbenzaldehyde (2-nitro-4-(trifluoromethyl)phenyl)hydrazone is unique due to the presence of both nitro and trifluoromethyl groups, which enhance its reactivity and potential biological activity compared to similar compounds .
Properties
Molecular Formula |
C17H16F3N3O2 |
|---|---|
Molecular Weight |
351.32 g/mol |
IUPAC Name |
2-nitro-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C17H16F3N3O2/c1-11(2)13-5-3-12(4-6-13)10-21-22-15-8-7-14(17(18,19)20)9-16(15)23(24)25/h3-11,22H,1-2H3/b21-10+ |
InChI Key |
ZTUJLQQOORBJKS-UFFVCSGVSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl [(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetate](/img/structure/B11655322.png)

![(5E)-5-[(2-methoxynaphthalen-1-yl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11655340.png)
![(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B11655349.png)
![methyl 2-({(2E)-3-[4-(hexyloxy)-3-methoxyphenyl]prop-2-enoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11655363.png)

![1-(2,3-dimethyl-1H-indol-1-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B11655374.png)
![3,4-dimethoxy-N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11655380.png)
![Ethyl 2-({[2-(2,5-dimethylphenyl)quinolin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11655381.png)

![N-[4-(butan-2-yl)phenyl]-2-(2,4-dichlorophenyl)-3-methylquinoline-4-carboxamide](/img/structure/B11655393.png)
![ethyl (2Z)-2-{[1-(2-cyanobenzyl)-1H-indol-3-yl]methylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11655394.png)
![(6Z)-6-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11655398.png)
![propyl {[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11655402.png)
